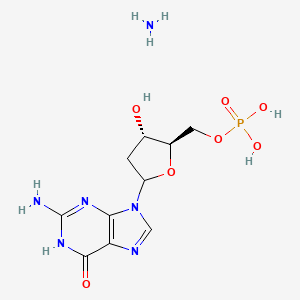

![molecular formula C8H9NO B1143771 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one CAS No. 14735-70-7](/img/structure/B1143771.png)

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one often involves intricate steps that include cyclization reactions, ring expansions, and functional group interconversions. For example, an improved method for the synthesis of a closely related compound, 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, was reported to involve hydrogenolysis followed by intramolecular alkylation (Bonjoch et al., 1987). Another approach for the synthesis of similar structures utilized thermal valence bond isomerization of tricycloheptane systems (Kurita et al., 1985).

Molecular Structure Analysis

The molecular structure of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These compounds typically exhibit rigid frameworks that influence their chemical reactivity and physical properties. For instance, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized and their rigid structures, adopting a twin-chair conformation, were explored (Zayya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives varies widely depending on the functional groups present and the specific structural context. These compounds participate in a variety of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. For example, photochemical isomerization of certain derivatives can afford tetracyclic compounds through skeletal isomerization (Umano et al., 1981).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Rings : It's a useful synthon for synthesizing unsaturated monocyclic seven-membered heterocyclic rings, such as 1,4-oxazepines and 1H-1,4-diazepines, through photolysis. These compounds have potential applications in pharmaceuticals and material sciences (Kurita, Iwata, & Tsuchiya, 1987).

Transition-State Mimics : 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This has implications for understanding peptide and protein folding and function (Komarov et al., 2015).

Photolysis and Thermolysis Studies : The compound's derivatives have been studied for their novel photochemical and thermal reactions, providing insights into azoalkane chemistry (Kohmoto, Kishikawa, Yamamoto, & Yamada, 1995).

Synthesis of Adamantane Derivatives : It has been used in the synthesis of 9-methyl-9-azatricyclo[3.3.1.03,7]nonane and its derivatives, which are related to the adamantane family, a group of compounds with potential medicinal applications (Sasaki, Eguchi, & Kiriyama, 1971).

Preparation of Cyclic Imides : The compound has been involved in the synthesis of cyclic imides, which are important in the development of pharmaceuticals and polymers (Bielenica & Kossakowski, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZQHVKGKQXWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.